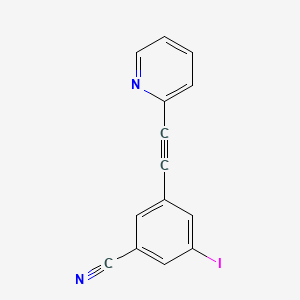

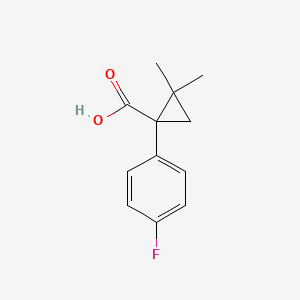

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

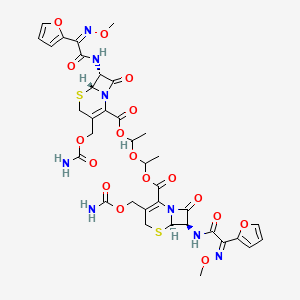

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is a chemical compound used in the synthetic preparation of 3,5-disubstituted thiazolylethynyl- and pyridinylethynylbenzenes as potent mGluR5 antagonists . It is a new SPECT ligand for metabotropic glutamate receptor subtype 5 (mGluR5) .

Synthesis Analysis

The synthesis of this compound involves a few steps. The bromo-precursor of this compound was prepared by Sonogashira coupling between 2-ethynylpyridine and 3,5-dibromobenzonitrile . The bromine of the precursor was then converted into iodine via a tributylstannyl group to synthesize nonradioactive IPEB . The radioiodine displacement reaction with iodide and bromo-precursor mediated by a copper (I) catalyst produced this compound .Molecular Structure Analysis

The molecular formula of this compound is C14H7IN2. Its molecular weight is 330.128.Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The bromo-precursor of this compound undergoes a radioiodine displacement reaction with iodide, mediated by a copper (I) catalyst .Applications De Recherche Scientifique

PET Imaging Agent for mGluR5 : It's used in synthesizing radioligands for PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). Compounds like 3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile showed high binding affinity and moderate lipophilicity, making them suitable for PET ligands to image and analyze mGluR5 density (Shimoda et al., 2016).

Development of mGlu5 Receptor Antagonists : It has been instrumental in the discovery of highly potent and selective mGlu5 receptor antagonists with good brain penetration and in vivo receptor occupancy, thus contributing to neurological drug development (Huang et al., 2004); (Tehrani et al., 2005).

Facilitating 18F Labeling of Non-activated Arenes : It's used in developing efficient methods for radiofluorination, crucial for molecular imaging by PET. This includes the synthesis of 3-[18F]fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile ([18F]FPEB), a clinically useful PET tracer (Liang et al., 2019).

Continuous Flow Iodination for Organic Synthesis : The compound is used in developing methods for the iodination of various organic compounds, improving the synthesis efficiency and yield (Dunn et al., 2018).

Synthesis and Characterization in PET Imaging Studies : It plays a role in the synthesis and characterization of radioligands like [11C]SP203 for imaging brain metabotropic glutamate 5 receptors in PET studies (Siméon et al., 2012).

Optoelectrical Properties in Metallosupramolecular Films : Research on its derivatives has been conducted to understand the optoelectrical properties of metallosupramolecular films, which are important for developing higher performance solar cells (Tong et al., 2013).

Mécanisme D'action

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile acts as a SPECT ligand for metabotropic glutamate receptor subtype 5 (mGluR5) . This suggests that it may play a role in elucidating the function of mGluR5 in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .

Orientations Futures

The development of SPECT radiotracers like 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile could help meet future demands for mGluR5 research and clinical application, especially given the short half-life of PET isotopes and the limited number of PET radiochemistry facilities . This compound, in particular, shows promise due to its high uptake in brain regions where mGluR5 is abundant .

Propriétés

IUPAC Name |

3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOQCNSDOIOLDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)

![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)